4-Methoxy-2-methyl-4-oxobutanoate
Overview
Description
4-Methoxy-2-methyl-4-oxobutanoate is an organic compound with the molecular formula C6H10O4. It is a colorless to light yellow liquid with a pleasant fruity odor. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Methoxy-2-methyl-4-oxobutanoate is primarily used as an intermediate in the pharmaceutical and agrochemical industries . It is mainly used in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV .
Mode of Action
As an intermediate, it is likely involved in various chemical reactions that contribute to the synthesis of the final product, such as dolutegravir .
Biochemical Pathways
As an intermediate, it is primarily used in synthetic pathways to produce other compounds .
Action Environment
The action of this compound is influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals, which can affect its stability and reactivity . It should be stored in a sealed, cool, and dry environment .
Preparation Methods
4-Methoxy-2-methyl-4-oxobutanoate can be synthesized through several methods. One common method involves the reaction of 4-chloroacetoacetate with methanol in the presence of a base such as sodium methoxide. The reaction is typically carried out in a solvent like tetrahydrofuran under an inert atmosphere at temperatures between 15-25°C . The product is then purified through molecular distillation .
Chemical Reactions Analysis
4-Methoxy-2-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-Methoxy-2-methyl-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals, including antiviral drugs like dolutegravir.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-Methoxy-2-methyl-4-oxobutanoate can be compared with similar compounds such as:
Methyl 4-methoxyacetoacetate: Similar in structure but differs in the position of the methoxy group.
Methyl 4,4-dimethoxybutyrate: Contains an additional methoxy group.
Gamma-methoxy-gamma-butyrolactone: A lactone derivative with similar functional groups. The uniqueness of this compound lies in its specific functional groups and their positions, which make it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-methoxy-2-methyl-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQYBUYGFBXQGO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732320 | |
Record name | 4-Methoxy-2-methyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23268-03-3 | |
Record name | 4-Methoxy-2-methyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2-methyl-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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